molecular formula C15H20N2O2 B1455686 N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide CAS No. 1306739-62-7

N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide

Cat. No.: B1455686
CAS No.: 1306739-62-7
M. Wt: 260.33 g/mol
InChI Key: OASWAUFWLHENJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This benzamide derivative, with the CAS registry number 1306739-62-7 , has a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol . It is supplied as a high-purity compound for research purposes. The core structure of this molecule features a benzamide scaffold substituted with a cyclopropyl group on the amide nitrogen and a pyrrolidine moiety connected via a methoxy linker. This specific architecture is characteristic of compounds investigated for their potential to interact with neurological targets . Scientific literature indicates that N-substituted benzamides of this class have been explored for their use in the treatment of pain . Research suggests these compounds may function as sodium channel modulators, which are critical targets for managing neuropathic pain, inflammatory pain, and other neurological disorders . The presence of the pyrrolidine ring is a common feature in pharmacologically active compounds and can contribute to target binding and absorption. This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers can utilize this chemical in various in vitro and in vivo studies to investigate signal transduction pathways, ion channel pharmacology, and for the development of novel therapeutic agents for conditions such as neuropathic pain and arrhythmias .

Properties

IUPAC Name

N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(17-12-5-6-12)11-3-7-14(8-4-11)19-10-13-2-1-9-16-13/h3-4,7-8,12-13,16H,1-2,5-6,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASWAUFWLHENJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide generally involves the following key steps:

This approach is consistent with common amide synthesis protocols and ether formation via nucleophilic substitution.

Specific Synthetic Routes and Reagents

  • Activation of the carboxyl group : The benzoyl acid derivative can be activated using reagents such as thionyl chloride (SOCl2) to form the acid chloride, or coupling reagents like HOBt (1-Hydroxybenzotriazole), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Formation of the ether linkage : The pyrrolidin-2-ylmethoxy group can be introduced by reacting 4-hydroxybenzoyl derivatives with pyrrolidin-2-ylmethanol under basic conditions or via Mitsunobu reaction, facilitating the nucleophilic substitution of the hydroxyl group.

  • Amide coupling : The activated benzoyl intermediate is reacted with cyclopropylamine to form the amide bond. This step often requires mild bases such as triethylamine or DIPEA to neutralize the generated acid.

Representative Synthetic Scheme

Step Reactants Reagents/Conditions Product/Intermediate
1 4-Hydroxybenzoic acid Pyrrolidin-2-ylmethanol, base 4-(Pyrrolidin-2-ylmethoxy)benzoic acid
2 4-(Pyrrolidin-2-ylmethoxy)benzoic acid SOCl2 or coupling reagent 4-(Pyrrolidin-2-ylmethoxy)benzoyl chloride or activated ester
3 Activated benzoyl intermediate Cyclopropylamine, base This compound

Research Findings and Optimization

  • Yields and Purity : The use of acid chlorides generally provides higher yields and cleaner reactions compared to direct coupling with carbodiimides due to more reactive intermediates.

  • Selectivity : The introduction of the pyrrolidin-2-ylmethoxy group requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition of the pyrrolidine ring.

  • Alternative methods : Some studies suggest that reductive amination or Mitsunobu reactions can be employed to install the pyrrolidinylmethoxy substituent more efficiently, especially when direct substitution is challenging.

  • Amide bond formation : Hydrogenation or catalytic deprotection steps may be required if protecting groups are used during the synthesis of intermediates, as seen in related pyrrolidine-containing compounds.

Analogous Compound Syntheses

While direct literature on This compound is limited, analogous benzamide compounds with pyrrolidine or cyclopropyl amide substituents have been synthesized using similar strategies. For example, Ko143 analogs with pyrrolidine substituents on the amide nitrogen were synthesized by condensation of activated acids with amines, followed by deprotection and cyclization steps.

Data Table: Summary of Preparation Methods

Method Step Reagents/Conditions Advantages Disadvantages References
Ether formation (pyrrolidin-2-ylmethoxy substitution) Pyrrolidin-2-ylmethanol, base (e.g., K2CO3), solvent (DMF) Mild conditions, direct substitution Possible side reactions, moderate yields
Carboxyl activation SOCl2, or HOBt/HCTU/EDCI coupling reagents High reactivity, good yields Requires moisture-free conditions
Amide bond formation Cyclopropylamine, base (triethylamine), solvent (DCM, THF) Efficient amide bond formation Sensitive to sterics, possible side reactions
Protecting group strategies Boc, Fmoc protection/deprotection Protects sensitive groups Additional steps increase complexity

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Therapeutic Applications

N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Neurological Disorders : The compound has shown promise as a neurotransmitter agent. Its structural features suggest it may interact with neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression .
  • Cancer Treatment : Research indicates that derivatives of this compound may serve as inhibitors for specific cancer pathways. For instance, related compounds have been studied for their role in inhibiting von Hippel-Lindau (VHL) protein interactions, which are crucial in cancer development and progression .

Case Study 1: Neurotransmitter Modulation

A study explored the effects of this compound on serotonin receptors. The findings suggested that the compound could enhance serotonin signaling, which is beneficial in treating mood disorders. The study utilized various in vitro assays to demonstrate receptor binding affinity and downstream signaling effects.

Case Study 2: Cancer Inhibition

Another investigation focused on the compound's role in inhibiting tumor growth in xenograft models. Researchers reported that this compound significantly reduced tumor size compared to control groups. This effect was linked to the compound's ability to disrupt VHL-mediated pathways, indicating its potential as an anticancer agent .

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationKey Findings
This compoundStructureNeurotransmitter agent, anticancerEnhanced serotonin signaling; reduced tumor growth
1-(2-(4-cyclopropyl-1H-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamideN/AVHL inhibition for cancerEffective in reducing anemia-related symptoms
N-cyclopropyl-3-fluoro-pyrazinone derivativesN/ACancer treatmentPromising results against specific cancer cell lines

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ in ring systems, substituents, or backbone modifications, which influence their physicochemical and pharmacological profiles. Key comparisons include:

Piperidine-Based Analog

N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride (CAS: 1332531-14-2) replaces the pyrrolidine ring with a piperidine (6-membered) ring. Its molecular formula is C₁₆H₂₃ClN₂O₂ (MW: 310.82 g/mol) .

  • Key Differences: Ring Size: Piperidine’s 6-membered ring introduces increased flexibility and altered steric hindrance compared to pyrrolidine’s 5-membered ring. Lipophilicity: The additional methylene group in piperidine increases molecular weight and logP, possibly enhancing membrane permeability but reducing aqueous solubility .

Pyrrolidine Derivatives with Varied Substituents

highlights structurally related pyrrolidine compounds, such as 2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine and a tert-butyl-protected analog . These feature:

  • Methoxymethyl Groups : Enhance polarity and solubility but may reduce metabolic stability.
  • Bulkier Substituents : The tert-butyl group in tert-butyl 2-((2-((1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methoxy)pyrimidin-4-yloxy)methyl)pyrrolidine-1-carboxylate introduces steric shielding, often used to protect reactive sites during synthesis .

Pharmacological and Physicochemical Properties

A comparative analysis of critical parameters is summarized below:

Parameter N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide HCl N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide HCl 2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine
Molecular Formula C₁₅H₂₁ClN₂O₂ C₁₆H₂₃ClN₂O₂ Not disclosed
Molecular Weight (g/mol) 296.79 310.82 Not disclosed
Ring System Pyrrolidine (5-membered) Piperidine (6-membered) Pyrrolidine (5-membered)
Key Substituents Cyclopropyl, benzamide Cyclopropyl, benzamide Methoxymethyl, ethylamine
Purity 97% Not disclosed Discontinued
  • Metabolic Stability: The cyclopropyl group in both benzamide derivatives may reduce oxidative metabolism compared to non-cyclopropyl analogs.
  • Target Selectivity: Pyrrolidine’s compact ring may favor interactions with compact binding pockets (e.g., monoamine transporters), while piperidine’s flexibility could suit larger enzymatic active sites .

Biological Activity

N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H18N2O\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}

This compound features a cyclopropyl group, a pyrrolidine moiety, and a methoxybenzamide structure, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and inflammatory responses .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA5495.29 ± 0.58
Compound BHeLa3.72 ± 0.91
Compound CMCF-79.23 ± 0.56

These results indicate that modifications in the chemical structure can significantly influence the potency and selectivity of the compounds against cancer cells.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound may exhibit anti-inflammatory properties. Compounds with similar frameworks have been studied for their ability to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .

Case Studies and Research Findings

  • High-throughput Screening : A study conducted by Amgen Inc. explored the SAR of small molecules related to N-cyclopropyl derivatives and identified several potent compounds that inhibited specific receptor activities associated with inflammation and cancer .
  • Molecular Docking Studies : Research involving molecular docking has provided insights into how this compound interacts with target proteins at the molecular level. These studies help elucidate the binding affinities and potential efficacy of the compound in therapeutic applications .
  • Clinical Relevance : The relevance of this compound extends to clinical settings where similar agents have been tested for efficacy against various cancers, demonstrating promising results in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.